molecular formula C12H13ClN2O5S B1372663 Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate CAS No. 1210458-57-3

Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate

Cat. No. B1372663
M. Wt: 332.76 g/mol
InChI Key: MDFPLRMXJHHACE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate” is a chemical compound with the CAS Number: 1210458-57-3 . It has a molecular weight of 332.76 . The IUPAC name for this compound is methyl 4-chloro-3-[(3-oxo-1-piperazinyl)sulfonyl]benzoate . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13ClN2O5S/c1-20-12(17)8-2-3-9(13)10(6-8)21(18,19)15-5-4-14-11(16)7-15/h2-3,6H,4-5,7H2,1H3,(H,14,16) . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Anticancer Potential

Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate has been explored for its potential in cancer treatment. A study by Yılmaz et al. (2015) investigated indapamide derivatives synthesized from this compound for their pro-apoptotic activity in melanoma cell lines, demonstrating significant growth inhibition and anticancer activity (Ö. Yılmaz et al., 2015).

Role in Synthesis of Key Intermediates

The compound is utilized in synthesizing key intermediates for other compounds. Xiu-lan (2009) described the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide from methyl 4-chloro-2-sulfonylchloride methyl benzoate, indicating its importance in creating other chemical entities (Z. Xiu-lan, 2009).

Exploration in Neuroscience

Brandt et al. (2020) studied synthetic cannabinoid receptor agonists, including compounds derived from Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate, to explore the cannabinoid receptor system. These compounds are significant in understanding new psychoactive substances and their impacts on the nervous system (S. Brandt et al., 2020).

Applications in Agriculture and Environment

Kimura and Hourai (2005) discussed the use of a compound related to Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate in the context of agricultural chemicals, highlighting its role as an acaricide and potential environmental interactions (Masaharu Kimura & S. Hourai, 2005).

Industrial Synthesis Processes

The synthesis process involving this compound has been optimized for industrial production, as demonstrated by Yang Jian-she (2009), who described an improved process for synthesizing an important intermediate, Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate (Yang Jian-she, 2009).

properties

IUPAC Name

methyl 4-chloro-3-(3-oxopiperazin-1-yl)sulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O5S/c1-20-12(17)8-2-3-9(13)10(6-8)21(18,19)15-5-4-14-11(16)7-15/h2-3,6H,4-5,7H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFPLRMXJHHACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCNC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.